Spiro[4.5]dec-1-en-6-one
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Overview
Description
Spiro[4.5]dec-1-en-6-one is an organic compound with the molecular formula C10H14O. It is a member of the spiro compounds, which are characterized by having two or more rings sharing a single common atom. This compound is notable for its unique structure, which includes a spiro center where the two rings are connected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-1-en-6-one typically involves the cyclization of appropriate precursors. One common method involves the use of a spiro-annelation reaction, where a precursor molecule undergoes a series of transformations to form the spirocyclic structure. For example, the preparation of 6,10-dimethylspiro[4.5]dec-6-en-2-one involves specific reaction conditions such as the use of lithium aluminum hydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-1-en-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Spiro[4.5]dec-1-en-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-1-en-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[4.5]dec-1-en-6-one include:
Spiro[4.5]dec-6-en-8-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[5.5]undecane: A spiro compound with a larger ring system.
Spiropentadiene: A highly strained spiro compound with two cyclopropane rings.
Uniqueness
Spiro[45]dec-1-en-6-one is unique due to its specific ring structure and the presence of a spiro center, which imparts distinct chemical and physical properties
Properties
CAS No. |
61765-59-1 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
spiro[4.5]dec-3-en-10-one |
InChI |
InChI=1S/C10H14O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h3,7H,1-2,4-6,8H2 |
InChI Key |
DQEWRUCBOXVWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC=C2)C(=O)C1 |
Origin of Product |
United States |
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